REACTION_CXSMILES
|
[C:1]1(O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([C:12]1C=C([CH:38]=[C:39]([C:42]([CH3:45])([CH3:44])[CH3:43])[C:40]=1O)CCC(OCCCCCCCCCCCCCCCCCC)=O)([CH3:11])([CH3:10])[CH3:9].C(C1C=C(C=C(C(C)(C)C)C=1O)CN1C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C(=O)N(CC2C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=2)C1=O)(C)(C)C.[C:103]([O-:122])(=[O:121])[CH2:104][CH2:105][CH2:106]CCCCCCCCCCCCCC.[Ca+2].C([O-])(=O)CCCCCCCCCCCCCCCCC.CC1C(=O)NC(=O)N(/C=C/C=O)C=1>>[C:8]([C:12]1[CH:40]=[C:39]([C:42]([CH3:44])([CH3:45])[CH3:43])[C:38]2[O:122][C:103](=[O:121])[CH:104]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[C:105]=2[CH:106]=1)([CH3:9])([CH3:10])[CH3:11] |f:3.4.5|
|
Name
|
polypropylene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)[*:2])[*:1]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
tetrakis[methylene(3,5-di-t-butylhydroxyhydrocinnamate)]methane
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CCC(=O)OCCCCCCCCCCCCCCCCCC)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C=1C=C(CN2C(N(C(N(C2=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)=O)C=C(C1O)C(C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Ca+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CN(C(=O)NC1=O)/C=C/C=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C2=C(C(C(O2)=O)C2=CC=CC=C2)C1)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |